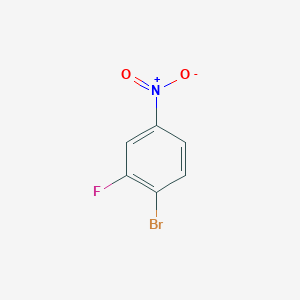

4-Bromo-3-fluoronitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYQMHQOHNGPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373682 | |

| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185331-69-5 | |

| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-3-fluoronitrobenzene: Properties, Synthesis, and Applications

Introduction

4-Bromo-3-fluoronitrobenzene (CAS No. 185331-69-5) is a halogenated and nitrated aromatic compound that has emerged as a pivotal building block in modern synthetic chemistry.[1][2][3] Its strategic arrangement of three distinct functional groups—a nitro moiety, a bromine atom, and a fluorine atom—on a benzene scaffold provides a unique combination of reactivity. This multi-functional nature allows for selective, sequential chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers in drug discovery, agrochemical development, and materials science. The insights presented herein are grounded in established chemical principles and are intended to empower scientists to leverage this versatile reagent to its full potential.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is the foundation of reproducible and successful synthesis. The identity and purity of this compound are established through a combination of physical property measurements and spectroscopic analysis.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are critical for determining appropriate reaction conditions, solvents, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 185331-69-5 | [1][2][3] |

| IUPAC Name | 1-Bromo-2-fluoro-4-nitrobenzene | [3] |

| Synonyms | This compound | [1][2] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][4] |

| Molecular Weight | 220.00 g/mol | [4] |

| Appearance | Crystalline Powder | [1] |

| Purity | Typically ≥95-97% | [1][2] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, spectroscopic analysis is non-negotiable for batch validation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the most powerful tool for unambiguous structure confirmation. The ¹H NMR spectrum will show a distinct pattern of aromatic protons, with coupling constants indicative of their relative positions. ¹⁹F NMR provides a clear signal for the single fluorine atom, confirming its presence and chemical environment.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight, with the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) serving as a definitive marker.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-NO₂ stretches (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-Br, C-F, and aromatic C-H bonds.

Synthesis and Purification

The synthesis of specifically substituted benzene rings like this compound requires a careful strategic approach, governed by the directing effects of the substituents.

Retrosynthetic Analysis and Strategy

The target molecule has a 1,2,4-substitution pattern. A logical synthetic approach involves introducing the substituents onto a pre-existing benzene ring. The directing effects of the fluorine (ortho-, para-directing) and nitro (meta-directing) groups are key. A plausible route is the electrophilic bromination of 1-fluoro-2-nitrobenzene. The fluorine at position 1 directs incoming electrophiles to positions 2 (blocked), 4, and 6. The nitro group at position 2 directs to positions 4 and 6. Therefore, both groups strongly favor substitution at the C4 position, leading to the desired product.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol describes a validated method for the bromination of an activated fluoronitrobenzene derivative, which serves as a reliable template for synthesizing the target compound.[6] The choice of N-Bromosuccinimide (NBS) as the bromine source is deliberate; it is a solid, making it easier to handle than liquid bromine, and it generates the electrophilic bromine species in situ under acidic conditions, allowing for a more controlled reaction.

Step 1: Reaction Setup

-

To a reaction vessel, add 1-fluoro-2-nitrobenzene (1.0 eq) and a suitable solvent such as glacial acetic acid.

-

Stir the mixture to ensure complete dissolution.

Step 2: Bromination

-

While maintaining the temperature at approximately 15°C using an ice bath, add N-Bromosuccinimide (NBS) (1.05 eq) in portions. The portion-wise addition is a critical control measure to manage the exothermic nature of the reaction.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Workup and Isolation

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water. This quenches the reaction and precipitates the solid organic product.

-

Filter the resulting solid using a Buchner funnel.

-

Wash the solid with cold water to remove any residual acid and succinimide byproduct.

Step 4: Purification and Quality Control

-

Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether or an ethanol/water mixture, to yield a high-purity solid.[6]

-

Dry the purified product under vacuum.

-

Confirm the purity and identity of the final product using GC, melting point analysis, and the spectroscopic methods outlined in Section 2.2. A purity of >97% is typically achieved.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

Overview of Reactive Sites

The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). The C-Br and C-F bonds are potential sites for SNAr and are prime locations for metal-catalyzed cross-coupling reactions. The nitro group itself can be readily reduced to an amine.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group's strong -I and -R effects significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions. Consequently, both the fluorine and bromine atoms can act as leaving groups in SNAr reactions with nucleophiles like amines, alkoxides, or thiolates. The choice of reaction conditions (temperature, solvent, base) can often provide selectivity for substitution at one site over the other.

Metal-Catalyzed Cross-Coupling

The carbon-bromine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.[7]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of biaryl structures.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to substituted aniline derivatives, a common motif in pharmaceuticals.

-

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium/copper co-catalyst system, yields aryl alkynes.

The C-Br bond is significantly more reactive than the C-F bond in these oxidative addition steps, allowing for highly selective coupling at the bromine-bearing carbon.

Reduction of the Nitro Group

The nitro group can be cleanly reduced to a primary amine (-NH₂) using various established methods, such as:

-

Catalytic hydrogenation (H₂, Pd/C)

-

Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

-

Transfer hydrogenation (e.g., ammonium formate with Pd/C)

This transformation is fundamental, as the resulting 4-bromo-3-fluoroaniline is a versatile intermediate for synthesizing heterocycles, amides, and other key structures.

Reactivity Pathways Diagram

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The true value of this compound lies in its application as a strategic intermediate for creating high-value molecules.

Role as a Pharmaceutical and Agrochemical Building Block

This compound serves as a key starting material for active pharmaceutical ingredients (APIs) and agrochemicals.[7][8][9] Introducing a halogenated phenyl moiety can profoundly influence a molecule's pharmacokinetic properties:

-

Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of metabolic oxidation, increasing the drug's half-life.[7]

-

Lipophilicity: Halogens increase lipophilicity, which can enhance membrane permeability and improve oral absorption.

-

Binding Affinity: The specific electronic and steric properties of the substituents can lead to improved binding interactions with biological targets like enzymes or receptors.[7]

Its versatility allows for the efficient construction of diverse molecular scaffolds used in oncology, anti-inflammatory, and anti-infective agents.[7] Similarly, in agrochemical synthesis, it is used to build novel herbicides and pesticides with targeted activities.[8]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the chemical.

Hazard Profile

The compound is classified as hazardous, and all handling should be performed with appropriate precautions.[1][3]

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed | [3] |

| H312: Harmful in contact with skin | [3] | |

| H332: Harmful if inhaled | [3] | |

| Skin Irritation | H315: Causes skin irritation | [3] |

| Eye Irritation | H319: Causes serious eye irritation | [3] |

| Respiratory Irritation | H335: May cause respiratory irritation | [3] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[4]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[4][10]

-

Handling: Avoid creating dust.[4] Use appropriate tools for transferring the solid. Ensure all containers are properly labeled.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Storage and Disposal

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical disposal facility.[4]

References

-

MSDS of this compound - Capot Chemical. [Link]

-

4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem. [Link]

-

Synthesis of 3-bromo-4-fluoro-nitrobenzene - PrepChem.com. [Link]

-

Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. [Link]

-

The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. [Link]

-

Enhancing Agrochemical Synthesis: The Power of 3-Bromo-4-fluoronitrobenzene. [Link]

Sources

- 1. This compound | 185331-69-5 [sigmaaldrich.com]

- 2. 185331-69-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 185331-69-5 [sigmaaldrich.com]

- 4. capot.cn [capot.cn]

- 5. 185331-69-5|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Bromo-3-fluoronitrobenzene (CAS 185331-69-5): Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-3-fluoronitrobenzene, a key intermediate in the fields of pharmaceutical research and materials science. By leveraging its unique trifunctionalized aromatic structure, researchers can access a diverse range of complex molecular architectures. This document delves into its fundamental properties, synthetic methodologies, characteristic reactivity, and practical applications, offering field-proven insights for scientists and drug development professionals.

Core Physicochemical & Spectroscopic Profile

This compound, also known by its synonym 1-bromo-2-fluoro-4-nitrobenzene, is a crystalline powder whose utility is defined by the interplay of its three distinct functional groups: a nitro group, a bromine atom, and a fluorine atom.[1] These substituents create a highly polarized aromatic system, predisposing it to specific and predictable chemical transformations.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 185331-69-5 | [1][2][3] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][3][4] |

| Molecular Weight | 220.00 g/mol | [3][4] |

| IUPAC Name | 1-bromo-2-fluoro-4-nitrobenzene | |

| Appearance | Crystal - Powder | [1] |

| Purity | Typically ≥95-97% | [1][2][5] |

| Melting Point | 88.0 to 94.0 °C | [5] |

| Boiling Point | ~252.9 °C | [6] |

| Storage | Sealed in dry, room temperature | [1][3] |

| InChI Key | AZYQMHQOHNGPRR-UHFFFAOYSA-N | [1] |

| SMILES | FC1=CC(=O)=CC=C1Br | [3] |

Spectroscopic data, including NMR, HPLC, and LC-MS, are typically available from commercial suppliers and are crucial for confirming the identity and purity of the material before use.[3]

Synthesis Methodologies: Electrophilic Bromination

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of a fluoronitrobenzene precursor. The directing effects of the existing substituents guide the incoming bromine atom. While multiple methods exist, they generally involve the bromination of 3-fluoronitrobenzene. An alternative, though less direct, route involves the bromination of p-fluoro-nitrobenzene, which yields the isomeric 3-bromo-4-fluoro-nitrobenzene.[7]

A modern and efficient approach utilizes N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, offering milder reaction conditions and high yields.[8]

Sources

- 1. This compound | 185331-69-5 [sigmaaldrich.com]

- 2. 185331-69-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 185331-69-5|this compound|BLD Pharm [bldpharm.com]

- 4. 185331-69-5 | this compound - Capot Chemical [capotchem.com]

- 5. 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. luminixhealth.com [luminixhealth.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-3-fluoronitrobenzene for Advanced Chemical Synthesis

Introduction: A Versatile Building Block in Modern Chemistry

4-Bromo-3-fluoronitrobenzene is a trifunctional aromatic compound that has emerged as a strategic building block for researchers, particularly in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern—a nitro group activating the ring, a bromine atom providing a handle for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties—offers a powerful toolkit for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physical and chemical properties, detailed experimental protocols for its synthesis and key transformations, and insights into its application in drug discovery, designed for the practicing research scientist.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is fundamental to its application in synthesis. This compound is a crystalline powder at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 185331-69-5 | |

| Molecular Formula | C₆H₃BrFNO₂ | |

| Molecular Weight | 220.00 g/mol | [1] |

| Appearance | Crystal - Powder | |

| Melting Point | 88-94 °C | [1] |

| Synonyms | 1-Bromo-2-fluoro-4-nitrobenzene | |

| Solubility | While specific data is limited, halogenated nitroaromatics are generally soluble in common organic solvents like acetone, chloroform, and methanol, with low solubility in water. | [2] |

Spectroscopic Characterization

While full spectra are often proprietary, typical spectroscopic data from suppliers and analogous compounds provide a basis for characterization. The key features to expect in ¹H and ¹³C NMR are outlined below.

¹H NMR Spectroscopy: The proton NMR spectrum will display three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group will cause a significant downfield shift for adjacent protons. The fluorine and bromine atoms will also influence the chemical shifts. Key features to anticipate include:

-

A doublet of doublets for the proton ortho to the nitro group.

-

Complex multiplets for the other two protons, with coupling constants influenced by both the adjacent protons and the fluorine atom (J_HF). Long-range coupling is expected.

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J_CF typically around 240-250 Hz). The chemical shifts will be influenced by the inductive and resonance effects of all three substituents. The carbon bearing the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group, typically appearing around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of similar intensity at m/z 219 and 221.

Synthesis of this compound

The most logical and practiced route for the synthesis of this compound is the electrophilic bromination of 3-fluoronitrobenzene. The nitro group is a meta-director and a strong deactivator, while the fluorine atom is an ortho-, para-director and a deactivator. In this case, the directing effects are in conflict. However, the position para to the activating (in the context of directing ability) fluorine and meta to the nitro group is sterically accessible and electronically favored by the fluorine, leading to the desired product.

Experimental Protocol: Bromination of 3-Fluoronitrobenzene

This protocol is based on established methods for the bromination of activated and deactivated aromatic rings.

Materials:

-

3-Fluoronitrobenzene

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 3-fluoronitrobenzene (1.0 eq) and the inert solvent (e.g., dichloromethane).

-

Catalyst Addition: Add iron powder (approx. 0.05 eq) to the stirred solution.

-

Bromine Addition: Slowly add bromine (1.0-1.1 eq) dropwise from the dropping funnel at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The evolution of HBr gas should be observed.

-

Reaction Monitoring: After the addition is complete, the mixture is typically stirred at room temperature or gently heated (e.g., 40 °C) until the reaction is complete. The progress can be monitored by TLC or GC analysis.

-

Quenching: Cool the reaction mixture to room temperature and slowly pour it into an ice-cold aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the product as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a stepwise and regioselective modification of the aromatic ring.

Reduction of the Nitro Group: Access to 4-Bromo-3-fluoroaniline

The reduction of the nitro group to an amine is one of the most valuable transformations of this molecule, providing access to 4-bromo-3-fluoroaniline, a key intermediate for pharmaceuticals like Tedizolid.[3][4] This reduction can be achieved with high chemoselectivity, leaving the bromo and fluoro substituents intact.

This method is clean and high-yielding, making it suitable for large-scale synthesis.

Materials:

-

This compound

-

Palladium on carbon (5-10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd).

-

Seal the vessel and purge it with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-bromo-3-fluoroaniline, which can be further purified by recrystallization or chromatography if necessary.

This is a classic and reliable laboratory-scale method for nitro group reduction.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (typically 3-5 eq) in concentrated HCl.

-

Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully basify by adding a concentrated NaOH solution until the pH is >10 to precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-3-fluoroaniline.

Sources

- 1. 185331-69-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]

- 3. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Bromo-3-fluoroaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

4-Bromo-3-fluoronitrobenzene molecular structure and weight

An In-Depth Technical Guide to 4-Bromo-3-fluoronitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a strategically important halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group, a fluorine atom, and a bromine atom, provides multiple reactive sites for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in medicinal chemistry and drug discovery. We will delve into the mechanistic rationale behind its synthesis and explore its strategic use in the development of novel therapeutics, supported by detailed protocols and safety information.

Physicochemical Characterization and Molecular Structure

This compound is a substituted benzene ring with the chemical formula C₆H₃BrFNO₂.[1][2] The molecule's structure features a nitro group (-NO₂) at position 1, a fluorine atom at position 3, and a bromine atom at position 4. This specific arrangement of electron-withdrawing (nitro and fluoro) and synthetically versatile (bromo) groups dictates its chemical behavior and utility.

The presence of both bromine and fluorine is particularly valuable in medicinal chemistry. The fluorine atom can enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity.[3][4][5] The bromine atom serves as an excellent handle for cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

Molecular Structure:

(Simplified 2D representation)

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-Bromo-2-fluoro-4-nitrobenzene | [6] |

| CAS Number | 185331-69-5 | [1][6][7][8] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][7] |

| Molecular Weight | 220.00 g/mol | [1][8][9] |

| Appearance | Crystal - Powder, Light yellow solid | [6][7][10] |

| Melting Point | 88-94 °C | [8] |

| Purity | ≥95% - 97% | [7][8][11] |

| Storage | Sealed in dry, room temperature conditions | [1][6][7] |

| InChI Key | AZYQMHQOHNGPRR-UHFFFAOYSA-N | [6][7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the bromination of a suitable precursor. A common and logical starting material is 3-fluoronitrobenzene.

Expertise & Experience: Understanding Regioselectivity

The choice of reaction conditions and reagents is dictated by the directing effects of the substituents on the aromatic ring.

-

The nitro group (-NO₂) is a strong deactivating, meta-directing group due to its powerful electron-withdrawing nature (both by induction and resonance).

-

The fluoro group (-F) is a deactivating, ortho-, para-directing group . It is electron-withdrawing by induction but electron-donating by resonance.

When brominating 3-fluoronitrobenzene, the incoming electrophile (Br⁺) will be directed to positions ortho or para to the fluorine atom and meta to the nitro group. The position C4 is ortho to the fluorine and meta to the nitro group, making it a highly favored site for substitution. The position C6 is also ortho to fluorine, but C4 is generally more activated. This convergence of directing effects allows for a highly regioselective synthesis of the desired this compound isomer.

Trustworthiness: Validated Synthetic Protocol

The following protocol describes a reliable method for the synthesis of this compound, adapted from established procedures for the bromination of deactivated aromatic rings.[12] Using a stable brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offers moderate and controllable reaction conditions.[12]

Experimental Protocol: Synthesis via Bromination

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 3-fluoronitrobenzene (1 equivalent).

-

Solvent Addition: Add glacial acetic acid as the solvent to dissolve the starting material completely.

-

Reagent Addition: Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5-0.55 equivalents) portion-wise to the stirred solution. The use of a slight excess of the starting material relative to the bromine source ensures complete consumption of the brominating agent.

-

Reaction Conditions: Maintain the reaction temperature at approximately 15°C and stir for 3-4 hours.[12]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid and salts.

-

Purification (Self-Validation): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane) to yield the pure this compound. The sharp melting point of the recrystallized product serves as a validation of its purity.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Mandatory Visualization: Synthetic Workflow

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 185331-69-5 [sigmaaldrich.com]

- 7. This compound | 185331-69-5 [sigmaaldrich.com]

- 8. 185331-69-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Bromo-4-fluoronitrobenzene | 701-45-1 [chemicalbook.com]

- 11. This compound, 100 g, CAS No. 185331-69-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 12. researchgate.net [researchgate.net]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 1-Bromo-2-fluoro-4-nitrobenzene for Advanced Research & Development

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of polysubstituted aromatic compounds is paramount. 1-Bromo-2-fluoro-4-nitrobenzene (CAS No: 185331-69-5) emerges as a compound of significant interest.[1] Its trifunctionalized benzene core, featuring bromo, fluoro, and nitro groups, offers a rich platform for chemical diversification. The distinct electronic properties and reactivity of each substituent allow for selective and sequential transformations, making it a valuable intermediate for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental nomenclature to its practical applications and safe handling.

Part 1: Systematic IUPAC Nomenclature Demystified

The name "1-bromo-2-fluoro-4-nitrobenzene" is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). For polysubstituted benzene derivatives where no single substituent grants the molecule a common parent name (like phenol or aniline), the substituents are named as prefixes to the parent "benzene".[2][3]

The naming process follows two primary principles:

-

Lowest Locant Rule : The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents.

-

Alphabetical Order : The substituents are listed alphabetically in the final name, irrespective of their numerical position.[4]

For 1-bromo-2-fluoro-4-nitrobenzene, we analyze the possible numbering schemes to achieve the lowest locant set:

-

Starting from Bromo (Br): This assigns locants 1 (Bromo), 2 (Fluoro), and 4 (Nitro). The set is {1, 2, 4} .

-

Starting from Fluoro (F): This assigns locants 1 (Fluoro), 2 (Bromo), and 5 (Nitro). The set is {1, 2, 5}.

-

Starting from Nitro (NO₂): This assigns locants 1 (Nitro), 3 (Fluoro), and 4 (Bromo). The set is {1, 3, 4}.

Comparing the sets {1, 2, 4}, {1, 2, 5}, and {1, 3, 4}, the set {1, 2, 4} is the lowest at the first point of difference. Therefore, the numbering begins at the carbon atom bearing the bromo group.

Once the locants are assigned, the substituents are arranged alphabetically: Bromo , Fluoro , Nitro . This leads to the definitive IUPAC name: 1-bromo-2-fluoro-4-nitrobenzene .

Caption: Logical workflow for determining the IUPAC name.

Part 2: Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of a compound is critical for its application in experimental work. This section summarizes the key identifiers and properties of 1-bromo-2-fluoro-4-nitrobenzene and its common isomer, 4-bromo-1-fluoro-2-nitrobenzene, for comparative context.

| Property | 1-Bromo-2-fluoro-4-nitrobenzene | 4-Bromo-1-fluoro-2-nitrobenzene (Isomer) | Reference(s) |

| CAS Number | 185331-69-5 | 364-73-8 | [1],[5] |

| Molecular Formula | C₆H₃BrFNO₂ | C₆H₃BrFNO₂ | [6],[5] |

| Molecular Weight | 220.00 g/mol | 220.00 g/mol | [6],[5] |

| Appearance | - | Light yellow to brown liquid | [7] |

| Melting Point | - | 18-19 °C | [5] |

| Boiling Point | - | 240-241 °C | [5] |

| Density | - | 1.786 g/mL at 25 °C | [5] |

| Refractive Index | - | n20/D 1.575 | [5] |

Spectroscopic Data: Characterization of 1-bromo-2-fluoro-4-nitrobenzene and its isomers relies on standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for confirming the structure and purity of synthesized batches. While a comprehensive public database for the specific target compound is sparse, data for its isomers are available and serve as a reference for expected spectral features.

Part 3: Synthesis Strategies and Methodologies

The synthesis of polysubstituted nitrobenzenes often involves electrophilic aromatic substitution reactions on a pre-functionalized benzene ring. A common strategy for preparing compounds like 1-bromo-2-fluoro-4-nitrobenzene involves the bromination of a suitable fluoronitrobenzene precursor.

Representative Protocol: Electrophilic Bromination

This protocol is adapted from a general procedure for the synthesis of a related isomer, 5-bromo-2-fluoronitrobenzene, which illustrates the core principles of the reaction.[8]

Objective: To introduce a bromine atom onto the fluoronitrobenzene ring via electrophilic aromatic substitution.

Reaction Scheme: Starting Material: 1-fluoro-3-nitrobenzene Reagent: N-Bromosuccinimide (NBS) Catalyst/Solvent: Sulfuric Acid

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 1-fluoro-3-nitrobenzene and concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred reaction mixture, ensuring the internal temperature is maintained below 15 °C. The nitro and fluoro groups are deactivating, but direct the incoming electrophile (Br⁺) to specific positions. The ortho-para directing fluoro group and meta-directing nitro group will influence the regioselectivity of the bromination.

-

Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[8]

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or petroleum ether) to yield the pure 1-bromo-2-fluoro-4-nitrobenzene.[8]

Causality and Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as a convenient and safer source of electrophilic bromine (Br⁺) compared to liquid bromine, especially in the presence of a strong acid catalyst.

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating NBS to generate the highly reactive electrophilic bromine species required for the substitution on a deactivated aromatic ring.

-

Low Temperature Control: The reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure regioselectivity.

Caption: Step-by-step experimental workflow for synthesis.

Part 4: Applications in Medicinal Chemistry and Drug Development

1-Bromo-2-fluoro-4-nitrobenzene is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile scaffold for the synthesis of APIs.[1][9] Its utility stems from the differential reactivity of its three functional groups.

-

Nitro Group Transformation: The nitro group is a cornerstone for further functionalization. It can be readily reduced under various conditions (e.g., using SnCl₂, H₂/Pd-C) to an aniline derivative. This primary amine is a key nucleophile and a common feature in many drug molecules, enabling amide bond formation, sulfonamide synthesis, and other critical C-N bond-forming reactions.

-

Halogen Reactivity (Bromo and Fluoro): The bromo and fluoro substituents are excellent handles for modern cross-coupling reactions.

-

The bromo group is particularly susceptible to Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or amine fragments.

-

The fluoro group is generally more stable but can be activated for nucleophilic aromatic substitution (SₙAr), especially with the electron-withdrawing nitro group present. This allows for the introduction of O, N, and S-based nucleophiles.

-

This multi-faceted reactivity profile enables drug development professionals to explore a vast chemical space, systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADME) of lead compounds.

Part 5: Safety, Handling, and Disposal

As a functionalized chemical intermediate, 1-bromo-2-fluoro-4-nitrobenzene requires careful handling in a controlled laboratory environment. The following information is synthesized from available Safety Data Sheets (SDS).[10]

GHS Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Skin Irritation: Causes skin irritation.[10]

-

Eye Irritation: Causes serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10]

Precautionary Measures & PPE:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, or vapors.[10][12]

Storage and Disposal:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up, designated area.[10][13]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[10]

Conclusion

1-Bromo-2-fluoro-4-nitrobenzene stands as a potent and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined IUPAC nomenclature reflects a structure ripe with potential for selective chemical manipulation. Through a clear understanding of its properties, synthesis, and reactivity, researchers in drug discovery and materials science can leverage this compound to construct novel molecules with tailored functions. Adherence to strict safety protocols is non-negotiable to ensure its effective and responsible use in advancing scientific innovation.

References

-

Nomenclature of Benzene Derivatives. (n.d.). LibreTexts™. Retrieved January 9, 2026, from [Link]

-

Lievens, T. (2012). Intermediate IUPAC Nomenclature VII. University of California, Davis. Retrieved January 9, 2026, from [Link]

-

Exploring 1-Bromo-2-Fluoro-4-Nitrobenzene: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 9, 2026, from [Link]

-

Nomenclature of Aromatic Compounds with Multiple Substituents. (2025). JoVE. Retrieved January 9, 2026, from [Link]

-

Polysubstituted benzenes. (n.d.). University of Calgary. Retrieved January 9, 2026, from [Link]

-

1-Bromo-4-fluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

IUPAC Nomenclature of Substituted Benzenes. (2016). YouTube. Retrieved January 9, 2026, from [Link]

-

How do you number functional groups with benzenes? (2024). Reddit. Retrieved January 9, 2026, from [Link]

-

Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Nomenclature of benzene derivatives with two functional groups. (2016). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

-

IUPAC Naming of Organic Compounds with Functional Groups. (n.d.). KPU Pressbooks. Retrieved January 9, 2026, from [Link]

-

SAFETY DATA SHEET. (2025). Alfa Aesar. Retrieved January 9, 2026, from [Link]

-

4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns. (n.d.). XD BIOCHEMS. Retrieved January 9, 2026, from [Link]

-

1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

1-Bromo-2-fluoro-4-nitrobenzene, 98%. (n.d.). Fisher Scientific. Retrieved January 9, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 5. 4-ブロモ-1-フルオロ-2-ニトロベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: Understanding the Significance of 4-Bromo-3-fluoronitrobenzene

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-fluoronitrobenzene in Organic Solvents

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrFNO₂. Its molecular structure, featuring a benzene ring substituted with a bromine atom, a fluorine atom, and a nitro group, makes it a valuable intermediate in organic synthesis. This compound serves as a versatile building block in the development of pharmaceuticals and other complex organic molecules. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a key component in multi-step synthetic pathways.

The solubility of this compound in organic solvents is a critical physicochemical property that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals to ensure efficient and reproducible experimental outcomes. This guide provides a comprehensive overview of the theoretical principles governing its solubility, an analysis of its expected behavior in various organic solvents, and a detailed experimental protocol for the precise determination of its solubility.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

This compound is a moderately polar molecule. The presence of the electronegative fluorine, nitrogen, and oxygen atoms creates significant bond dipoles. The nitro group is a strong electron-withdrawing group, further enhancing the polarity of the molecule. However, the bulky, nonpolar benzene ring and the bromine atom contribute to its lipophilic character. The molecule lacks a hydrogen bond donor, which limits its ability to form strong hydrogen bonds with protic solvents.

The interplay of these structural features suggests that this compound will exhibit preferential solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar aromatic solvents. Its solubility is expected to be low in nonpolar aliphatic solvents.

Caption: Predicted molecular interactions governing solubility.

Estimated Solubility Based on Structurally Related Compounds

| Compound | CAS Number | Structural Similarity | Reported/Predicted Solubility | Source |

| 1-Bromo-3-nitrobenzene | 585-79-5 | Isomer with different halogen | Moderately soluble in ethanol and ether | [1] |

| 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7 | Isomer | Predicted aqueous solubility: 0.194 mg/mL | [2] |

| 3-Bromo-4-fluoronitrobenzene | 701-45-1 | Isomer | Predicted aqueous solubility: 0.179 mg/mL | [3] |

| Nitrobenzene | 98-95-3 | Parent aromatic nitro compound | Soluble in ethanol, ether, and benzene |

This comparative data suggests that halogenated nitrobenzenes generally exhibit good solubility in polar organic solvents. Furthermore, a patent for the synthesis of amino-acid anilides describes a reaction where this compound is a reactant in a solvent mixture of tetrahydrofuran (THF) and methanol (MeOH), indicating its solubility in this polar aprotic/protic solvent system.

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven or vacuum desiccator

-

Vortex mixer

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume of the desired organic solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial. An excess of solid should be clearly visible at the bottom to ensure the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid will become constant over this period.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a syringe fitted with a solvent-compatible filter. This step is crucial to prevent any solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Transfer the filtered solution to a pre-weighed, labeled evaporating dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table to facilitate comparison and interpretation.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

Conclusion

While quantitative solubility data for this compound is not extensively documented, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for a strong predictive framework. The compound is anticipated to be most soluble in polar aprotic solvents due to favorable dipole-dipole interactions. This guide provides the necessary theoretical background and a robust, step-by-step experimental protocol to empower researchers to accurately determine the solubility of this compound in a variety of organic solvents. The provided methodology ensures the generation of reliable data, which is essential for the successful application of this important synthetic intermediate in research and development.

References

- Amino-acid anilides as small molecule modulators of il-17. Google Patents.

-

Nitrobenzene. Solubility of Things. URL: [Link]

Sources

- 1. 700-36-7 | 2-Bromo-4-fluoro-1-nitrobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. 153505-36-3 | 4-Bromo-5-fluoro-2-nitroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17 - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-fluoronitrobenzene

Introduction: The Strategic Importance of 4-Bromo-3-fluoronitrobenzene

This compound is a key organofluorine building block in modern organic synthesis. Its trifunctional nature, featuring nitro, bromo, and fluoro groups on an aromatic scaffold, offers a versatile platform for constructing complex molecules with applications ranging from pharmaceuticals to agrochemicals.[1][2] The distinct electronic properties and reactivity of each substituent allow for selective and sequential transformations, making it a valuable intermediate for drug development professionals and research scientists.[3][4] This guide provides an in-depth examination of a robust and widely utilized pathway for its synthesis: the electrophilic bromination of 4-fluoronitrobenzene. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.

Strategic Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and industrially scalable approach to this compound is the electrophilic bromination of commercially available 4-fluoronitrobenzene. This reaction leverages the principles of electrophilic aromatic substitution (EAS), where an electrophile (in this case, a bromine cation or its equivalent) attacks the electron-rich benzene ring.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the fluorine atom (-F) is a deactivating group but an ortho-, para-director. When both are present, the directing effects can be complex. However, in the case of 4-fluoronitrobenzene, the position ortho to the fluorine and meta to the nitro group is sterically accessible and electronically favored for substitution, leading to the desired this compound product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via electrophilic bromination.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section details a reliable protocol for the synthesis of this compound, adapted from established methodologies.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoronitrobenzene | 141.10 | 14.1 g | 0.10 |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 285.98 | 14.6 g | 0.051 |

| Acetic Acid | - | 100 mL | - |

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 14.1 g (0.10 mol) of 4-fluoronitrobenzene and 100 mL of acetic acid.

-

Initiation: Stir the mixture at room temperature until the 4-fluoronitrobenzene is fully dissolved.

-

Bromination: Cool the reaction mixture to 15°C in an ice bath. Slowly add 14.6 g (0.051 mol) of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in portions over 30 minutes, ensuring the temperature does not exceed 20°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 15°C for 3 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as isopropyl ether or hexane to yield light yellow crystals.[6][7]

Expected Yield and Purity

Following this protocol, a high yield of this compound can be expected. One study reported a yield of up to 98.7% under optimized conditions.[5] The purity of the final product, as determined by GC, should be ≥99%.[7]

Causality and Experimental Choices: The "Why" Behind the "How"

-

Choice of Brominating Agent: While liquid bromine in the presence of a Lewis acid catalyst like iron powder is a classic method for electrophilic bromination, it can be hazardous to handle.[7][8] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a solid, safer alternative that serves as a source of electrophilic bromine.[5] N-Bromosuccinimide (NBS) is another effective solid brominating agent for this transformation.[9]

-

Solvent System: Acetic acid is a common solvent for this type of reaction as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.[5]

-

Temperature Control: The reaction is typically carried out at a reduced temperature (e.g., 15°C) to control the rate of reaction and minimize the formation of potential side products.[5] Electrophilic aromatic substitutions are often exothermic, and maintaining a consistent temperature is crucial for regioselectivity and yield.

-

Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting material and isomeric impurities. The choice of solvent for recrystallization is critical to ensure high recovery of the pure compound.

Conclusion

The synthesis of this compound via the electrophilic bromination of 4-fluoronitrobenzene is a robust and efficient method, well-suited for both laboratory and industrial-scale production. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The use of solid brominating agents like DBDMH offers a safer and more controlled process, contributing to the overall efficiency and sustainability of the synthesis.

References

- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google P

-

Synthesis of 3-bromo-4-fluoro-nitrobenzene - PrepChem.com. (URL: [Link])

-

Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. (URL: [Link])

-

What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

4-Bromo-1-fluoro-2-nitrobenzene - Chem-Impex. (URL: [Link])

-

Enhancing Agrochemical Synthesis: The Power of 3-Bromo-4-fluoronitrobenzene. (URL: [Link])

-

A Practical Procedure for Regioselective Bromination of Anilines. (URL: [Link])

-

Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. (URL: [Link])

-

4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem. (URL: [Link])

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google P

-

Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchGate. (URL: [Link])

-

m-BROMONITROBENZENE - Organic Syntheses Procedure. (URL: [Link])

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (URL: [Link])

-

4-Bromo-3-fluoroaniline - Chem-Impex. (URL: [Link])

-

Study on Synthesis of 2 - Fluoro - 4 - bromo toluene 2 - China/Asia On Demand (CAOD). (URL: [Link])

-

synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS - YouTube. (URL: [Link])

-

4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem. (URL: [Link])

-

Nitration approach to 4-bromo-2-nitrotoluene (12). - ResearchGate. (URL: [Link])

-

Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in - YouTube. (URL: [Link])

-

Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5 | PDF | Molecules | Physical Sciences - Scribd. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. 3-Bromo-4-fluoronitrobenzene | 701-45-1 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

The Advent and Evolution of a Key Synthetic Building Block: A Technical Guide to 4-Bromo-3-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic utility of halogenated nitroaromatic compounds is paramount. Among these, 4-Bromo-3-fluoronitrobenzene has emerged as a versatile and highly valued intermediate, pivotal in the construction of complex molecular architectures for the pharmaceutical and agrochemical industries. This technical guide delves into the historical context of its development, its physicochemical properties, established and contemporary synthetic routes, and its significant applications, providing a comprehensive resource for professionals in chemical research and development.

A Historical Perspective: The Genesis of Halogenated Nitroaromatics

The story of this compound is intrinsically linked to the broader history of aromatic chemistry, which saw foundational advancements in the 19th and early 20th centuries. The first synthesis of the parent compound, nitrobenzene, is credited to Eilhardt Mitscherlich in 1834. This discovery opened the door to the vast field of nitroaromatic chemistry. Subsequently, the development of electrophilic aromatic substitution reactions, including halogenation, provided chemists with the tools to introduce a variety of functional groups onto the benzene ring.

While the precise first synthesis of this compound is not prominently documented in easily accessible historical records, its emergence is a logical consequence of the maturation of synthetic methodologies for introducing multiple, distinct halogen atoms and a nitro group onto an aromatic scaffold. The development of selective fluorination and bromination techniques was crucial. Early methods for aromatic fluorination were often harsh and non-selective. However, the discovery of milder reagents and more controlled reaction conditions paved the way for the synthesis of complex, polysubstituted aromatic compounds like this compound. The consistent appearance of the CAS number 185331-69-5 in modern chemical literature and supplier catalogs points to its likely initial synthesis and characterization in the latter half of the 20th century, a period marked by a rapid expansion in the synthesis of novel organic compounds for various industrial applications.

Physicochemical Properties: A Profile of a Versatile Intermediate

This compound is a crystalline solid, typically appearing as a pale yellow or off-white powder. Its molecular structure, featuring a bromine atom, a fluorine atom, and a nitro group on a benzene ring, imparts a unique combination of reactivity and stability.

| Property | Value |

| CAS Number | 185331-69-5 |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| Appearance | Pale yellow to off-white crystalline powder |

| Melting Point | 58-62 °C |

| Boiling Point | ~258 °C at 760 mmHg |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, particularly of the fluorine atom. The bromine atom, on the other hand, is a versatile handle for a wide range of cross-coupling reactions.

Synthetic Pathways: From Classical Methods to Modern Innovations

The synthesis of this compound has evolved, with modern methods prioritizing efficiency, selectivity, and safety. The most common and industrially viable approach involves the electrophilic bromination of 4-fluoronitrobenzene.

Electrophilic Bromination of 4-Fluoronitrobenzene

This method stands as the cornerstone for the production of this compound. The directing effects of the existing substituents on the 4-fluoronitrobenzene ring guide the incoming bromine atom to the desired position. The nitro group is a meta-director, while the fluorine atom is an ortho-, para-director. In this case, the position ortho to the fluorine and meta to the nitro group is favored.

Conceptual Workflow for Electrophilic Bromination:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

A typical laboratory-scale synthesis would proceed as follows:

-

Charging the Reactor: To a stirred solution of 4-fluoronitrobenzene in a suitable solvent (e.g., a halogenated solvent like dichloromethane or in some cases, the reaction can be run neat), a Lewis acid catalyst such as iron(III) bromide is added.

-

Addition of Brominating Agent: A brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), is added portion-wise or dropwise to the reaction mixture at a controlled temperature, often at or below room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is then quenched, typically with an aqueous solution of a reducing agent like sodium bisulfite to remove any excess bromine. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, usually by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes), to yield pure this compound.

The Role of this compound in Modern Organic Synthesis

The strategic placement of the three distinct functional groups on the aromatic ring makes this compound a highly valuable building block in multi-step organic syntheses.

Logical Relationship of Functional Group Reactivity:

Caption: Key synthetic transformations of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Fe or Sn in the presence of HCl). This transformation yields 4-bromo-3-fluoroaniline, a key precursor for the synthesis of a wide range of heterocyclic compounds and other functionalized anilines.

-

Cross-Coupling Reactions at the Bromine Position: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings, among others, can be employed to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a vast array of substituents.

-

Nucleophilic Aromatic Substitution of the Fluorine Atom: The presence of the strongly electron-withdrawing nitro group in the para position activates the fluorine atom towards nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the fluoride ion by a variety of nucleophiles, including alkoxides, phenoxides, and amines, to form substituted ether and amine derivatives.

The orthogonal reactivity of these functional groups allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting material for the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

Conclusion: An Enduring Legacy in Chemical Synthesis

This compound, a product of the cumulative advancements in aromatic chemistry, stands as a testament to the power of synthetic methodology. Its unique combination of functional groups provides a versatile platform for the construction of novel and complex organic molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the history, properties, and synthetic utility of this key intermediate is essential for innovation and the efficient creation of new chemical entities that can address pressing societal needs. As synthetic chemistry continues to evolve, the demand for such strategically functionalized building blocks is only set to increase, ensuring the continued importance of this compound in the landscape of modern organic synthesis.

References

- General Principles of Electrophilic Aromatic Substitution: For a foundational understanding of the reactions involved in the synthesis of halogenated nitroaromatics, standard organic chemistry textbooks provide excellent overviews. A representative example is: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Comprehensive Organic Synthesis II (Second Edition), 2014, Pages 1-1070.

- Supplier Information and Safety Data: Technical information, including physical properties and safety data, is available from various chemical suppliers who list this compound in their catalogs. These can be accessed via their respective websites. (e.g., Sigma-Aldrich, TCI Chemicals, etc.).

An In-depth Technical Guide on the Health and Safety of 4-Bromo-3-fluoronitrobenzene

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the critical health and safety information pertaining to 4-Bromo-3-fluoronitrobenzene (CAS No: 185331-69-5). This guide is intended to furnish laboratory personnel with the necessary knowledge to handle this chemical compound responsibly, minimizing risks and ensuring a safe research environment.

Compound Profile and Hazard Identification

This compound is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrFNO₂.[1] It serves as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] While its full toxicological profile has not been exhaustively investigated, the available data indicates several potential hazards that necessitate careful handling.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Although a universally harmonized classification for this compound is not available, a composite classification based on available safety data sheets (SDS) suggests the following potential hazards.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

This table represents a synthesis of information from various supplier safety data sheets. Classifications may vary between suppliers.[2]

Visual Hazard Communication

The following diagram illustrates the GHS pictograms that are commonly associated with the hazards of this compound.

Caption: GHS Pictogram for this compound.

Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with this compound. The following workflow provides a structured approach to identifying and mitigating potential risks.

Caption: A systematic workflow for risk assessment.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation. The following table outlines the recommended PPE for handling this compound.

| Body Part | Protection | Standard |

| Eyes/Face | Chemical safety goggles or a face shield. | 29 CFR 1910.133 or EN 166.[4][5] |

| Skin | Protective gloves (e.g., nitrile rubber) and a lab coat. | 29 CFR 1910.138.[4] |

| Respiratory | In case of inadequate ventilation or when handling large quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | 29 CFR 1910.134.[4] |

Causality behind PPE Choices:

-

Eye Protection: The selection of chemical safety goggles or a face shield is crucial due to the compound's classification as a serious eye irritant.[4][6]

-

Gloves and Lab Coat: Given that it is harmful in contact with skin and causes skin irritation, impermeable gloves and a lab coat are necessary to prevent dermal exposure.[4][6]

-

Respiratory Protection: The potential for respiratory tract irritation necessitates the use of a respirator when engineering controls may not be sufficient to maintain exposure below acceptable limits.[4][6]

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (chemical fume hood) is clean and uncluttered.[4]

-

Dispensing: Avoid creating dust if handling the solid form.[3] If working with a solution, prevent the generation of aerosols.

-

Cross-Contamination: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[6]